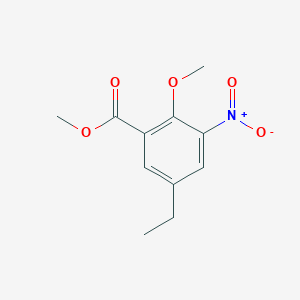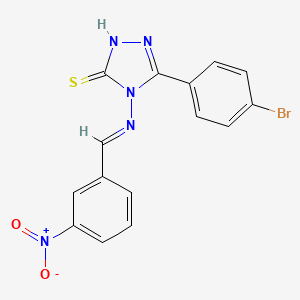
N-(2,3-dichlorophenyl)-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorophenyl)-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a heptyl chain, a hydroxy group, and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.
Introduction of the Heptyl Chain: The heptyl chain can be introduced via alkylation reactions using heptyl halides in the presence of a strong base.
Substitution with Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 2,3-dichlorobenzene and a suitable nucleophile.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes can be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(2,3-dichlorophenyl)-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under suitable conditions.
Reduction: The carbonyl group can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
科学的研究の応用
N-(2,3-dichlorophenyl)-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: It can be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-(2,3-dichlorophenyl)-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
類似化合物との比較
Similar Compounds
2,3-Dichlorophenylpiperazine: A compound with a similar dichlorophenyl group, known for its use in the synthesis of pharmaceuticals.
Cariprazine: A piperazine derivative with a dichlorophenyl group, used as an antipsychotic agent.
Aripiprazole: Another piperazine derivative with similar structural features, used in the treatment of psychiatric disorders.
Uniqueness
N-(2,3-dichlorophenyl)-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the quinoline core, heptyl chain, and carboxamide group distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
特性
分子式 |
C23H24Cl2N2O3 |
|---|---|
分子量 |
447.4 g/mol |
IUPAC名 |
N-(2,3-dichlorophenyl)-1-heptyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C23H24Cl2N2O3/c1-2-3-4-5-8-14-27-18-13-7-6-10-15(18)21(28)19(23(27)30)22(29)26-17-12-9-11-16(24)20(17)25/h6-7,9-13,28H,2-5,8,14H2,1H3,(H,26,29) |
InChIキー |
PXFDZMVFZHPIFH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl 7-(4-bromobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate](/img/structure/B12044006.png)


![2-(5-[(2,4-Dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)-1-(4-fluorophenyl)ethanone](/img/structure/B12044024.png)




![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12044058.png)

![2-(2-chlorophenoxy)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide](/img/structure/B12044066.png)
![3-{2-[(4-Chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B12044078.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12044081.png)

